molecular formula C18H12N2 B5608625 2-phenylbenzo[g]quinoxaline

2-phenylbenzo[g]quinoxaline

Cat. No.: B5608625
M. Wt: 256.3 g/mol
InChI Key: NZFXNLXEQRQPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenylbenzo[g]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family It consists of a benzene ring fused to a quinoxaline ring, with a phenyl group attached to the second position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylbenzo[g]quinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil in the presence of a catalyst such as ammonium bifluoride in aqueous ethanol. This reaction proceeds efficiently to yield the desired quinoxaline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as transition-metal-free catalysis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-phenylbenzo[g]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline derivative.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2-phenylbenzo[g]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenylbenzo[g]quinoxaline involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound’s ability to intercalate with DNA also contributes to its anticancer properties by disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

2-phenylbenzo[g]quinoxaline can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

3-phenylbenzo[g]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-2-6-13(7-3-1)18-12-19-16-10-14-8-4-5-9-15(14)11-17(16)20-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFXNLXEQRQPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenylbenzo[g]quinoxaline
Reactant of Route 2
Reactant of Route 2
2-phenylbenzo[g]quinoxaline
Reactant of Route 3
Reactant of Route 3
2-phenylbenzo[g]quinoxaline
Reactant of Route 4
Reactant of Route 4
2-phenylbenzo[g]quinoxaline
Reactant of Route 5
Reactant of Route 5
2-phenylbenzo[g]quinoxaline
Reactant of Route 6
Reactant of Route 6
2-phenylbenzo[g]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.